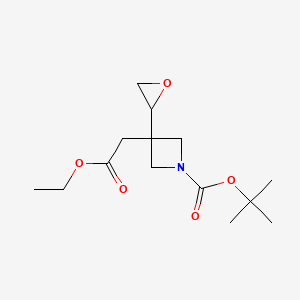

![molecular formula C18H11F3N2O2S2 B2653914 3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione CAS No. 887200-10-4](/img/structure/B2653914.png)

3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

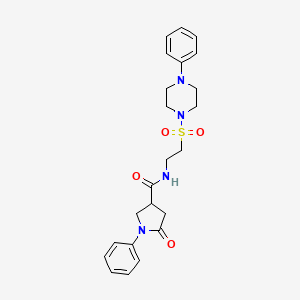

“3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione” is a compound that contains a benzothiazole moiety . Benzothiazole is an aromatic heterocyclic compound . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .

Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar . The specific molecular structure of “this compound” is not provided in the sources I found.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the sources I found, benzothiazoles are known to be involved in a variety of chemical reactions due to the active site at the 2nd position of the benzothiazole .科学的研究の応用

Synthesis and Antimicrobial Activity

Studies have shown the synthesis of novel derivatives of benzothiazole, which have been evaluated for their antimicrobial properties. For instance, compounds synthesized from the reaction of benzothiazole derivatives with chloroacetyl chloride showed significant antimicrobial activities against various bacterial and fungal strains, indicating the potential of these compounds as lead molecules for developing effective antimicrobial agents (Gandhi et al., 2020). Another study reported the synthesis of thiazolidine-dione derivatives with potential antimicrobial and anticancer properties, although their activity was limited against a range of microorganisms (Mohsen et al., 1985).

Anticancer Properties

Research into benzothiazole derivatives has also extended into anticancer activities, with several studies synthesizing compounds and evaluating their efficacy against cancer cell lines. For example, compounds bearing an aryl sulfonate moiety were investigated for their antimicrobial and anti-inflammatory properties, with selected compounds also screened for their anticancer activity (Kendre et al., 2015). The development of benzothiazole derivatives as PPARγ agonists also highlighted their potential as drug candidates for diabetes, a condition often associated with cancer risk (Jeon et al., 2006).

Sensor Technologies

Furthermore, benzothiazole-based compounds have been explored for their application in sensor technologies. A notable study described the synthesis of a benzothiazole-based aggregation-induced emission luminogen (AIEgen) that exhibited multifluorescence emissions and was used for highly sensitive physiological pH sensing, demonstrating the compound's potential in biotechnological applications (Li et al., 2018).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their role in corrosion inhibition, showcasing their versatility beyond biomedical applications. A study focusing on the synthesis of benzothiazole derivatives evaluated their effectiveness as corrosion inhibitors for carbon steel, indicating their potential industrial applications in protecting metals from corrosion (Hu et al., 2016).

特性

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N2O2S2/c19-18(20,21)10-4-3-5-11(8-10)23-15(24)9-14(16(23)25)27-17-22-12-6-1-2-7-13(12)26-17/h1-8,14H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECJWICEJOFAAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)SC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2653831.png)

![(1R,5S,6S,7R)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2653833.png)

![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2653834.png)

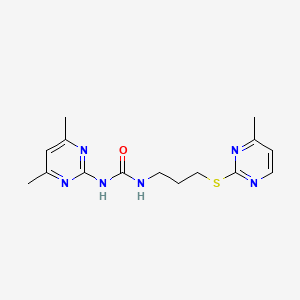

![3-Methyl-5-[[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2653838.png)

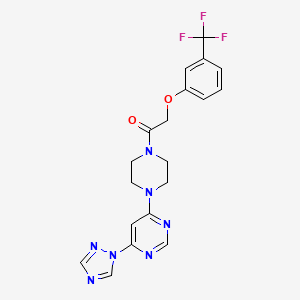

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2653842.png)

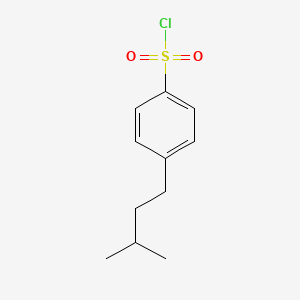

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2653843.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2653849.png)

![2-{[({(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amino)oxy]carbonyl}furan](/img/structure/B2653850.png)

![2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)